PDE4A Inhibitory Potency: 2-(4-Chlorophenoxy)-N,N-diethylacetamide vs. Rolipram and Theophylline Reference Inhibitors
2-(4-Chlorophenoxy)-N,N-diethylacetamide displays potent in vitro inhibition of PDE4A with a reported IC50 of 10.7 nM [1]. This value places it in a substantially lower nanomolar range compared to the classical PDE4 inhibitor rolipram, which in a yeast-expressed PDE4A assay showed an IC50 of 4.58 µM (4,580 nM), and the non-selective PDE inhibitor theophylline, with an IC50 of 1,642 µM [2]. It is important to note that the assays are different (unpurified recombinant PDE4A vs. yeast cell GL62 expressed PDE4A), and therefore the comparison provides a potency context rather than a direct head-to-head ranking.
| Evidence Dimension | PDE4A Inhibition (IC50) |
|---|---|
| Target Compound Data | 10.7 nM (0.0107 µM) |
| Comparator Or Baseline | Rolipram: 4,580 nM (4.58 µM); Theophylline: 1,642,000 nM (1,642 µM) |
| Quantified Difference | Target compound is ~428-fold more potent than rolipram and ~153,000-fold more potent than theophylline by IC50 value |
| Conditions | Target: unpurified recombinant PDE4A (ChEMBL_155727). Comparators: PDE4A expressed in yeast cell GL62, CuSO4 induction, HPLC detection. |
Why This Matters
For researchers evaluating PDE4A tool compounds, the >400-fold potency separation from rolipram supports the selection of 2-(4-chlorophenoxy)-N,N-diethylacetamide when low nanomolar target engagement is required to minimize off-target PDE effects at higher concentrations.
- [1] BindingDB, ChEMBL_155727 (CHEMBL760761). 2-(4-Chlorophenoxy)-N,N-diethylacetamide IC50 = 10.7 nM against PDE4A. View Source
- [2] Wang, K., et al. (2002). Inhibition of human phosphodiesterase 4A expressed in yeast cell GL62 by theophylline, rolipram, and acetamide-45. Acta Pharmacologica Sinica, 23(2). IC50 values: theophylline 1642 µM, rolipram 4.58 µM. View Source
